molecular formula C23H17ClFN5O2S B2592080 7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893788-36-8

7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2592080
CAS No.: 893788-36-8
M. Wt: 481.93
InChI Key: XJQUMMYPVUXKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-(4-ethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a chloro substituent at position 7, a 4-ethylbenzenesulfonyl group at position 3, and a 4-fluorophenylamine moiety at position 3. The molecular formula is C₃₀H₂₃ClFN₅O₂S, with an average molecular mass of approximately 552.06 g/mol (inferred from analogous structures in and ). Its synthesis likely involves copper-catalyzed cycloaddition or tandem reactions, as seen in related triazolopyrimidine and triazoloquinazoline derivatives.

Properties

IUPAC Name

7-chloro-3-(4-ethylphenyl)sulfonyl-N-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN5O2S/c1-2-14-3-10-18(11-4-14)33(31,32)23-22-27-21(26-17-8-6-16(25)7-9-17)19-13-15(24)5-12-20(19)30(22)29-28-23/h3-13H,2H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQUMMYPVUXKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions. One common approach is to start with the appropriate quinazoline precursor, which undergoes a series of reactions including chlorination, sulfonylation, and triazole formation. The reaction conditions often involve the use of reagents such as thionyl chloride for chlorination, sulfonyl chlorides for sulfonylation, and azides for triazole formation. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve consistent quality and yield in industrial settings .

Chemical Reactions Analysis

Synthetic Reactions

The synthesis of this compound involves multi-step processes, with critical reactions occurring at specific functional groups:

Triazole Ring Formation

The triazoloquinazoline scaffold is typically constructed via cyclization reactions. For example:

  • Reactants : Chloroquinazoline precursors, sulfonating agents (e.g., 4-ethylbenzenesulfonyl chloride), and aryl amines.

  • Conditions : Catalyzed by bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C.

  • Yield : Reported between 25–65%, depending on purification methods.

Sulfonylation

The ethylbenzenesulfonyl group is introduced via nucleophilic substitution:

  • Reactants : Sulfonyl chloride derivatives and amine intermediates.

  • Conditions : Conducted under inert atmospheres (N₂/Ar) with triethylamine as a base.

Functional Group Transformations

The compound undergoes targeted reactions at its chloro, sulfonyl, and fluorophenyl groups:

Nucleophilic Substitution

The chlorine atom at position 7 is susceptible to displacement:

Reagent Product Conditions Yield
Sodium methoxideMethoxy derivativeReflux in MeOH, 12 h~45%
BenzylthiolThioether analogNaOH (aq), RT, 6 h~60%

Reduction Reactions

Nitro groups (if present in intermediates) are reduced to amines:

  • Reagents : Fe powder, NH₄Cl in ethanol/water .

  • Outcome : High-yield (>95%) conversion to amine derivatives .

Cross-Coupling Reactions

The triazole and quinazoline rings enable participation in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Reactant Catalyst Conditions Application
Arylboronic acidsPd(PPh₃)₄DMF/H₂O, 80°C, 24 hBiaryl derivatives

Oxidation and Stability

  • Sulfonyl Stability : Resists hydrolysis under acidic/basic conditions (pH 2–12).

  • Oxidation : Thioether side chains (if present) oxidize to sulfones with H₂O₂/AcOH.

Mechanistic Insights

  • Triazole Reactivity : The fused triazole ring participates in electrophilic substitutions, with DFT studies indicating preferential reactivity at N2.

  • Quinazoline Core : Stabilizes transition states in substitution reactions via resonance.

Industrial-Scale Optimization

Parameter Lab-Scale Industrial Process
SolventDMFContinuous flow reactors
Temperature80–100°C120°C (pressure-controlled)
Yield Enhancement25–65%>75% after recycling

Analytical Characterization

Key techniques for reaction validation:

  • NMR : Assigns substituent positions (e.g., ¹H NMR: δ 8.2 ppm for triazole protons) .

  • HRMS : Confirms molecular formula (e.g., [M+H]⁺ = 552.0934) .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's role as a potential anticancer agent. Its structural features allow it to interact with DNA and inhibit topoisomerase II, an enzyme critical for DNA replication. Compounds with similar triazole and quinazoline scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, intercalative inhibitors derived from quinazoline structures have shown IC50 values ranging from 2.44 to 9.43 μM against specific cancer types, indicating a promising avenue for further research into this compound’s anticancer efficacy .

Antimicrobial Activity

The compound's sulfonamide group may contribute to its antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. Preliminary data suggests that derivatives of this compound could exhibit broad-spectrum antimicrobial activity, warranting further investigation in clinical settings.

Case Study 1: Anticancer Activity

A study investigating various triazoloquinazoline derivatives found that compounds structurally related to 7-chloro-3-(4-ethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibited notable cytotoxicity against breast cancer cell lines. The study emphasized the importance of substituents on the quinazoline core in enhancing anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on sulfonamide derivatives, researchers reported that compounds similar in structure demonstrated effective inhibition of bacterial strains resistant to conventional antibiotics. This suggests that this compound could be a candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, it can act as an agonist or antagonist, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Key Observations :

  • The 4-ethylbenzenesulfonyl group in the target compound enhances lipophilicity compared to phenylsulfonyl () or 3,4-dimethylbenzenesulfonyl ().
  • The 4-fluorophenyl substituent likely improves metabolic stability over alkylamines (e.g., piperidinyl in ).

Biological Activity

The compound 7-chloro-3-(4-ethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (often referred to as C718-2352) is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C29H22ClN5O3S
  • Molecular Weight : 556.04 g/mol
  • LogP : 7.924 (indicating high lipophilicity)
  • Water Solubility : LogSw -6.48 (poorly soluble in water)

The structure features a triazole ring fused with a quinazoline moiety, which is known for enhancing pharmacological properties.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer potential. The compound C718-2352 has shown promising results in inhibiting various cancer cell lines:

  • In vitro Studies :
    • A study demonstrated that derivatives of quinazoline exhibit significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer). The IC50 values for these compounds ranged from 10 µM to 12 µM across different cell lines, indicating a dose-dependent inhibition of cell growth .
Cell LineIC50 (µM)
MCF-710
PC310
HT-2912

The mechanism by which C718-2352 exerts its anticancer effects involves the inhibition of critical enzymes and pathways:

  • Acetylcholinesterase Inhibition : Research indicates that quinazoline-triazole hybrids can act as acetylcholinesterase inhibitors, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's . Compounds similar to C718-2352 showed IC50 values ranging from 0.2 to 83.9 µM against acetylcholinesterase.

Antimicrobial Activity

Quinazolines are also recognized for their antimicrobial properties. Various studies have reported that derivatives possess antibacterial and antifungal activities, suggesting that C718-2352 may exhibit similar effects due to its structural characteristics .

Study on Quinazoline Derivatives

A comprehensive study on a series of quinazoline derivatives highlighted the significant cytotoxic effects against human cancer cell lines. The findings revealed that certain substitutions on the quinazoline core could enhance biological activity, making it essential to explore the structure-activity relationship (SAR) for C718-2352 .

Molecular Docking Studies

Molecular docking simulations have provided insights into how C718-2352 interacts with target proteins involved in cancer progression. These studies suggest that the compound binds effectively to the active sites of key enzymes, supporting its potential as a therapeutic agent .

Q & A

Q. What are optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer : The synthesis involves multi-step reactions, typically starting with triazole or quinazoline precursors. Key steps include:

  • Nucleophilic substitution : Reacting halogenated intermediates (e.g., 7-chloro-triazoloquinazoline) with sulfonyl or aryl amines under reflux in ethanol or dioxane .
  • Catalytic conditions : Adding glacial acetic acid as a catalyst for condensation reactions (e.g., benzaldehyde derivatives with triazole precursors) .
  • Purification : Recrystallization from ethanol-DMF mixtures or filtration under reduced pressure .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsPurposeReference
CondensationEthanol, glacial acetic acid, reflux (4 hrs)Form triazoloquinazoline core
Substitution4-Ethylbenzenesulfonyl chloride, DMF, 25°CIntroduce sulfonyl group
PurificationRecrystallization (ethanol-DMF)Isolate pure product

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer :

  • Structural confirmation : Use single-crystal X-ray diffraction (as in ) for absolute configuration determination .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to verify substituent integration and absence of impurities .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion) .

Q. What safety protocols are essential during handling?

Methodological Answer :

  • Storage : Keep in airtight containers at -20°C, away from ignition sources (P210 code) .
  • Handling : Use fume hoods, PPE (gloves, lab coat), and avoid skin contact (P102/P201 codes) .
  • Emergency measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Compare binding affinities of derivatives with varied sulfonyl or fluorophenyl groups .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate substituent effects with reactivity .
  • High-throughput screening : Combine machine learning with SAR data to prioritize synthetic targets .

Q. How should researchers resolve contradictions in biological activity data?

Methodological Answer :

  • Orthogonal assays : Validate anti-cancer activity using both cell viability (MTT) and apoptosis assays (Annexin V) .
  • Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ consistency across replicates .
  • Control experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and verify compound stability in assay media .

Q. What strategies improve selectivity for target vs. off-target interactions?

Methodological Answer :

  • Functional group modulation : Replace the 4-ethylbenzenesulfonyl group with bulkier substituents (e.g., 3,4-dimethylbenzene) to sterically hinder off-target binding .
  • Isotopic labeling : Use ¹⁸F or ³H isotopes to track biodistribution and off-target accumulation in vivo .
  • Proteome profiling : Employ affinity chromatography coupled with mass spectrometry to identify unintended protein targets .

Q. How can stability under physiological conditions be evaluated?

Methodological Answer :

  • pH stability tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hrs, monitor degradation via HPLC .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism and identify labile sites .
  • Light/heat stability : Expose to UV light (254 nm) or 40°C for 48 hrs; quantify decomposition products .

Q. What synthetic modifications enhance solubility for in vivo studies?

Methodological Answer :

  • Salt formation : React with HCl or sodium citrate to improve aqueous solubility .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the triazoloquinazoline core .
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) at the 5-amine position .

Data Contradiction Analysis Example

Scenario : Conflicting cytotoxicity results in two cancer cell lines.
Resolution Workflow :

Replicate experiments : Ensure consistent cell passage number and culture conditions .

Check compound integrity : Confirm purity via HPLC and stability in cell media .

Pathway analysis : Use RNA-seq to identify differential expression of target pathways (e.g., apoptosis regulators) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.